

An In-depth Spectroscopic Analysis of 2,2-Dimethylcyclopentanone

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Compound of Interest

Compound Name: 2,2-Dimethylcyclopentanone

Cat. No.: B1329810

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This technical guide provides a comprehensive overview of the spectroscopic data for **2,2-Dimethylcyclopentanone** (CAS: 4541-32-6), a key building block in organic synthesis.^[1] The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of **2,2-Dimethylcyclopentanone** provides information on the electronic environment of the protons in the molecule. Protons adjacent to the carbonyl group are deshielded and appear at a higher chemical shift (downfield).

Table 1: ¹H NMR Data for **2,2-Dimethylcyclopentanone**

Protons	Chemical Shift (ppm)	Multiplicity	Integration
-CH ₃ (C2)	~1.05	Singlet	6H
-CH ₂ - (C5)	~1.85	Triplet	2H
-CH ₂ - (C4)	~1.95	Multiplet	2H
-CH ₂ - (C3)	~2.25	Triplet	2H

Note: Predicted values based on typical chemical shifts for ketones. The exact values may vary depending on the solvent and spectrometer field strength.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the number of distinct carbon environments and their electronic nature. The carbonyl carbon is significantly deshielded and appears far downfield.[2]

Table 2: ¹³C NMR Data for **2,2-Dimethylcyclopentanone** (in CDCl₃)[3]

Carbon Atom	Chemical Shift (ppm)
C=O (C1)	~220
C(CH ₃) ₂ (C2)	~45
-CH ₂ - (C3)	~38
-CH ₂ - (C4)	~22
-CH ₂ - (C5)	~35
-CH ₃	~25

Source: SpectraBase[3]

Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring NMR spectra of a liquid sample like **2,2-Dimethylcyclopentanone** is as follows:

- Sample Preparation: Approximately 5-20 mg of **2,2-Dimethylcyclopentanone** is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a standard 5 mm NMR tube.[4] A small amount of Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).[4][5]
- Instrument Setup: The NMR tube is placed into a spinner turbine and inserted into the NMR spectrometer.[4] The spectrometer's magnetic field is locked onto the deuterium signal of the solvent.
- Shimming: The magnetic field is shimmed to maximize its homogeneity, which results in sharp and well-resolved NMR signals.[4]
- Data Acquisition: Standard pulse sequences are used to acquire the ^1H and ^{13}C spectra. For ^{13}C NMR, proton-decoupling is typically applied to simplify the spectrum to single lines for each carbon. A sufficient number of scans are co-added to achieve a good signal-to-noise ratio.[4]
- Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[6][7][8]

IR Spectroscopic Data

The IR spectrum of **2,2-Dimethylcyclopentanone** is dominated by a strong absorption band characteristic of the carbonyl (C=O) group in a five-membered ring. Ring strain in cyclopentanone rings tends to increase the frequency of the carbonyl stretch compared to acyclic ketones.[2]

Table 3: Key IR Absorption Bands for **2,2-Dimethylcyclopentanone**

Functional Group	Wavenumber (cm ⁻¹)	Intensity
C=O Stretch (Ketone)	~1740-1750	Strong, Sharp
C-H Stretch (sp ³)	~2850-3000	Medium-Strong
C-H Bend	~1465	Medium

Source: NIST Chemistry WebBook, SpectraBase[\[9\]](#)[\[10\]](#)

Experimental Protocol for IR Spectroscopy

For a liquid sample like **2,2-Dimethylcyclopentanone**, the following protocol is typically used:

- **Sample Preparation:** A thin film of the neat liquid is prepared by placing one or two drops between two polished salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation.[\[4\]](#)[\[11\]](#) Alternatively, a capillary cell can be used.
- **Instrument Setup:** The IR spectrometer, often a Fourier Transform Infrared (FTIR) instrument, is purged with dry air or nitrogen to minimize atmospheric interference.[\[4\]](#)
- **Background Scan:** A background spectrum is collected using the empty salt plates or cell. This is necessary to subtract the absorbance of the cell and the atmosphere from the final sample spectrum.[\[4\]](#)
- **Data Acquisition:** The prepared sample is placed in the spectrometer's sample holder. The IR spectrum is typically scanned over the range of 4000-400 cm⁻¹.[\[4\]](#) To improve the signal-to-noise ratio, 16 to 32 scans are often co-added.[\[4\]](#)
- **Data Processing:** The instrument's software automatically ratios the sample scan against the background scan to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the structure of a compound through its fragmentation pattern.[\[12\]](#)

MS Spectroscopic Data

The electron ionization (EI) mass spectrum of **2,2-Dimethylcyclopentanone** shows a molecular ion peak corresponding to its molecular weight (112.17 g/mol) and several fragment ions. The fragmentation is dominated by α -cleavage, a characteristic pathway for ketones.[\[2\]](#) [\[13\]](#)

Table 4: Major Fragments in the Mass Spectrum of **2,2-Dimethylcyclopentanone**

m/z	Relative Intensity	Proposed Fragment
112	~20-35%	$[M]^+$ (Molecular Ion)
97	~10%	$[M - CH_3]^+$
84	~15%	$[M - CO]^+$ or $[M - C_2H_4]^+$
69	~15%	$[C_5H_9]^+$
56	100% (Base Peak)	$[C_4H_8]^+$ or $[CH_3 - C(CH_3)=C=O]^+$
41	~40%	$[C_3H_5]^+$ (Allyl cation)

Source: PubChem, SpectraBase[\[9\]](#)[\[14\]](#)[\[15\]](#)

Experimental Protocol for Mass Spectrometry

A typical protocol for GC-MS analysis is as follows:

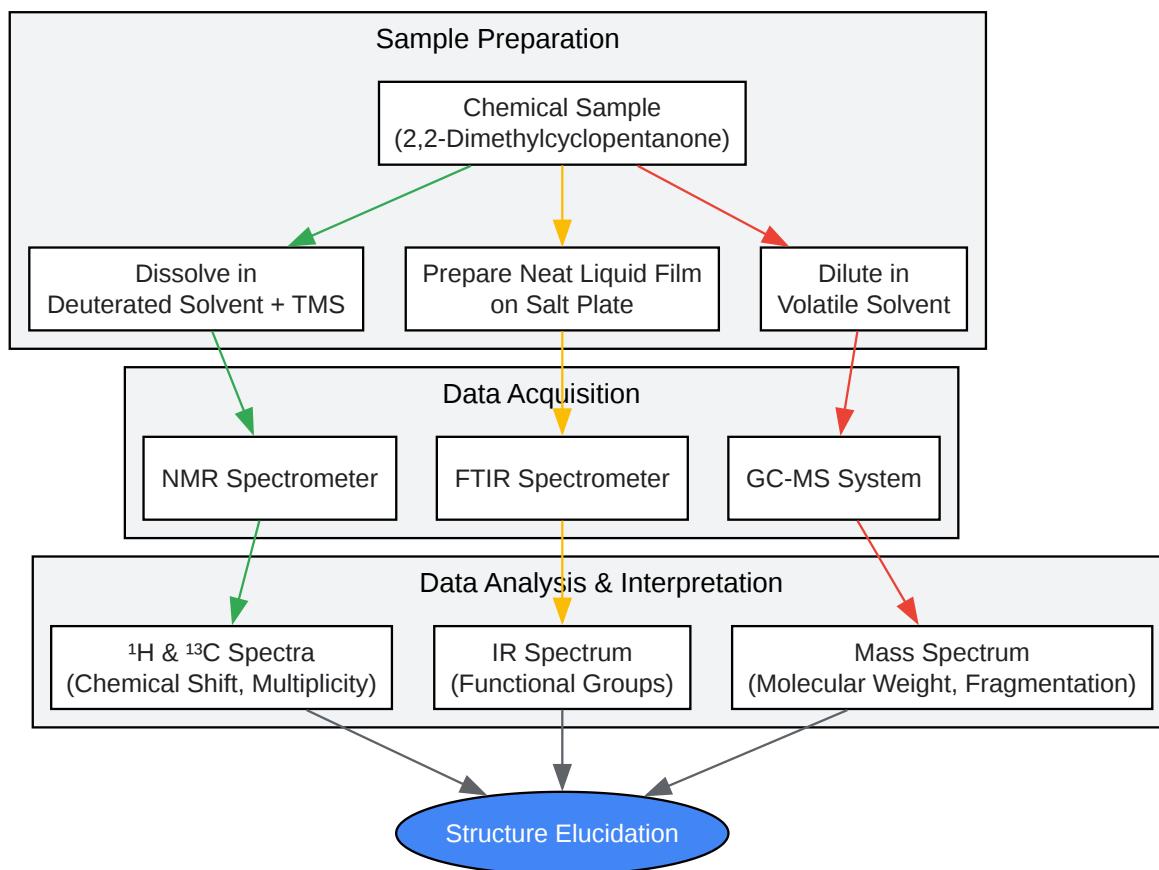
- Sample Preparation: A dilute solution of **2,2-Dimethylcyclopentanone** is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).
- Gas Chromatography (GC): A small volume of the sample is injected into the GC, where it is vaporized. The components are separated as they pass through a capillary column. **2,2-Dimethylcyclopentanone** is separated from the solvent and any impurities.
- Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In Electron Ionization (EI) mode, the molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.[\[9\]](#)

- Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.
- Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualized Workflows and Pathways

General Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound.



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Caption: General workflow for spectroscopic analysis of a chemical compound.

Mass Spectrometry Fragmentation of 2,2-Dimethylcyclopentanone

This diagram shows the primary α -cleavage fragmentation pathways for the **2,2-Dimethylcyclopentanone** molecular ion.

Caption: Key fragmentation pathways of **2,2-Dimethylcyclopentanone** in EI-MS.

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